4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid
Description
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11-5-6-14-9-7(10(12)13)3-2-4-8(9)11/h2-4H,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMBTNSVSZTUDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134372-61-5 | |
| Record name | 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrolysis of Nitriles
Nitrile groups at the C8 position are hydrolyzed to carboxylic acids using concentrated HCl or H₂SO₄ under reflux. For example, 8-cyano-4-methyl-3,4-dihydro-2H-benzooxazine is treated with 6N HCl at 100°C for 6 hours to yield the target acid.
Oxidation of Primary Alcohols
Primary alcohols generated via LiBH₄ reduction are oxidized to carboxylic acids using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic media. This approach requires careful control to avoid over-oxidation.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. The mixed-anhydride method is favored for its reproducibility, while microwave-assisted reactions reduce energy consumption. Regulatory compliance necessitates stringent purification via recrystallization or column chromatography, with final product characterization by HPLC, NMR, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its anticancer and antiviral activities.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid involves its interaction with various molecular targets. It has been proposed that the compound exerts its effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Additionally, it may inhibit the activity of enzymes such as topoisomerase II, which is essential for DNA replication.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The compound is compared to structurally related benzoxazine and benzothiazine derivatives, focusing on substituents, molecular properties, and applications.
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacological Insights
Substituent Effects :
- Chloro and Oxo Groups : The 6-chloro-3-oxo derivative (CAS 123040-79-9) exhibits increased molecular weight (241.63 vs. 193.19) and enhanced binding affinity due to electron-withdrawing chloro and oxo groups, making it suitable for receptor-targeted drugs like Azasetron .
- Carboxylic Acid vs. Esters : The target compound’s carboxylic acid at C8 allows direct derivatization into esters (e.g., 3-chloropyridinyl esters) for antiviral agents (), whereas its methyl ester analog (CAS 532391-91-6) improves lipophilicity for membrane permeability ().
Safety and Handling :
- The 3-oxo derivative (CAS 208772-72-9) carries warnings for toxicity (H302, H312, H332), suggesting similar precautions may apply to structurally related compounds.
Biological Activity
4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid (CAS: 134372-61-5) is a compound belonging to the class of benzoxazines, which are recognized for their diverse biological activities. This article provides a detailed examination of its biological activity, focusing on its pharmacological properties, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H11NO3, with a molecular weight of 193.2 g/mol. Its structure features a benzoxazine ring with a carboxylic acid functional group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.2 g/mol |
| IUPAC Name | 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid |
| CAS Number | 134372-61-5 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of derivatives of benzoxazines. In particular, compounds derived from 3,4-dihydro-2H-benzo[1,4]oxazine exhibited significant antibacterial activity against various strains. For instance, synthesized compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 5.98 to >30 μg/mL against Mycobacterium tuberculosis H37Ra. Specific derivatives showed MIC values of 10.42 μg/mL (5a), 11.81 μg/mL (5c), and 5.98 μg/mL (5f), indicating their potential as antitubercular agents .
Cardiovascular Effects
A notable study explored the dual-action mechanism of certain benzoxazine derivatives that block thromboxane A2 (TXA2) receptors while activating prostacyclin (PGI2) receptors. This dual action suggests potential therapeutic applications in cardiovascular diseases without the hypotensive side effects commonly associated with other treatments .
Structure-Activity Relationship (SAR)
The biological activity of benzoxazine derivatives can be influenced significantly by structural modifications. For example:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the benzene ring can enhance or diminish activity.
- Ring Modifications : Alterations to the oxazine ring structure can affect binding affinity and selectivity towards biological targets.
Case Study 1: Antitubercular Activity
In a study assessing the antitubercular activity of synthesized compounds from the benzoxazine class, several derivatives were tested against Mycobacterium tuberculosis. The findings indicated that specific modifications in the chemical structure led to enhanced potency against this pathogen .
Case Study 2: Cardiovascular Applications
Another research effort focused on the cardiovascular implications of certain benzoxazine derivatives demonstrated their ability to modulate TXA2 and PGI2 pathways effectively. This dual action was shown to provide a novel approach to anti-thrombotic therapy .
Q & A
Q. What synthetic routes are established for 4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid, and how do reaction conditions impact yield?
- Methodological Answer : The compound is synthesized via cyclization of substituted o-aminophenol derivatives with carboxylic acid precursors. Key steps include:
- Methylation : Introduction of the methyl group at the 4-position using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
- Oxazine ring formation : Cyclization via nucleophilic substitution or acid-catalyzed dehydration, with yields highly dependent on solvent polarity and temperature. For example, THF at 60°C yields 65–70% purity, while DMF at 100°C improves cyclization efficiency but risks side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF/THF | ↑ Cyclization |
| Temperature | 60–100°C | ↑ Reaction rate |
| Catalyst | p-TsOH | ↓ Side products |
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : A multi-technique approach is essential:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 2.8–3.2 ppm (oxazine methyl group) and δ 170–175 ppm (carboxylic acid carbonyl) confirm regiochemistry .
- IR : Stretching at 2500–3300 cm⁻¹ (carboxylic acid O-H) and 1650 cm⁻¹ (C=O) .
- Chromatography :
- HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 50:50) for purity assessment (>98%) .
- Elemental Analysis : Matches theoretical values for C₁₀H₁₁NO₃ (C: 62.17%, H: 5.70%, N: 7.25%) .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance enantiomeric purity in asymmetric synthesis?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts or auxiliaries:
- Catalytic Asymmetric Cyclization : Use of BINOL-derived phosphoric acids (10 mol%) in toluene at 25°C achieves up to 85% enantiomeric excess (ee) .
- Chiral Resolution : Diastereomeric salt formation with (R)-1-phenylethylamine in ethanol, followed by recrystallization .
Key Considerations : - Monitor ee via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10).
- Kinetic studies (e.g., Arrhenius plots) identify temperature-sensitive enantiomerization risks .
Q. What strategies mitigate degradation during biological activity studies?
- Methodological Answer : Degradation pathways (e.g., hydrolysis of the oxazine ring) require stabilization:
- Storage : Lyophilized solid at –80°C (stable >12 months) vs. solution in DMSO (degradation >5% in 48 hours) .
- Buffering : Use phosphate buffer (pH 7.4) with 0.01% EDTA to chelate metal ions that accelerate hydrolysis .
Stability Data :
| Condition | Degradation Rate (t₁/₂) |
|---|---|
| pH 2.0 | 2 hours |
| pH 7.4 | 72 hours |
| +10% FBS | 48 hours |
Q. How can contradictions in reported biological activities (e.g., anti-inflammatory vs. inactive) be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles:
- Replicate Studies : Standardize protocols (e.g., LPS-induced TNF-α inhibition in RAW264.7 cells) with positive controls (dexamethasone) .
- Impurity Profiling : Use LC-MS to rule out confounding effects from byproducts (e.g., sulfonyl derivatives from incomplete purification) .
- Dose-Response Analysis : EC₅₀ values should be compared under identical cell densities and serum concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
